molecular formula C12H12N2O B2789109 8-Ethylquinoline-3-carboxamide CAS No. 71083-37-9

8-Ethylquinoline-3-carboxamide

Cat. No. B2789109
CAS RN: 71083-37-9
M. Wt: 200.241
InChI Key: NWMDUEBQHAONRR-UHFFFAOYSA-N
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Description

8-Ethylquinoline-3-carboxamide is a small molecule with the CAS Number: 71083-37-9 and a molecular weight of 200.24 . Its linear formula is C12H12N2O .


Synthesis Analysis

The synthesis of quinoline derivatives like 8-Ethylquinoline-3-carboxamide often involves α,β-unsaturated aldehydes . A variety of synthesis protocols have been reported, including the Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . More recent protocols involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 8-Ethylquinoline-3-carboxamide consists of a quinoline core with an ethyl group at the 8-position and a carboxamide group at the 3-position .

Mechanism of Action

Target of Action

8-Ethylquinoline-3-carboxamide is a quinoline-3-carboxamide derivative . Quinoline-3-carboxamides, such as tasquinimod and laquinimod, have been studied for their anti-angiogenic and anti-inflammatory properties . They primarily target protein kinases (PKs), which are the main regulators of cell survival and proliferation .

Mode of Action

Similar compounds like tasquinimod and laquinimod have been shown to interact with their targets, leading to changes in cellular functions . For instance, laquinimod activates natural killer (NK) cells via the aryl hydrocarbon receptor and increases their DNAM-1 cell surface expression . This activation improves the cytotoxicity of NK cells against cancer cells and augments their immunoregulatory functions .

Biochemical Pathways

Quinoline-3-carboxamide derivatives have been reported to inhibit the atm kinase, a key mediator of the dna damage response (ddr) pathway . This inhibition can lead to downstream effects such as reduced cell proliferation and increased apoptosis .

Pharmacokinetics

In silico assessment of adme properties for similar compounds like laquinimod suggests that they are orally bioavailable without blood-brain barrier penetration .

Result of Action

Similar compounds have shown promising anti-proliferative activities against various cancer cell lines . They induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by the cellular environment, including the presence of other immune cells .

Future Directions

While specific future directions for 8-Ethylquinoline-3-carboxamide were not found in the search results, there is a general interest in the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods . Additionally, the potential of quinoline-3-carboxamides in suppressing certain diseases suggests a promising direction for future research .

properties

IUPAC Name

8-ethylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-8-4-3-5-9-6-10(12(13)15)7-14-11(8)9/h3-7H,2H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMDUEBQHAONRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=CC(=CN=C21)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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